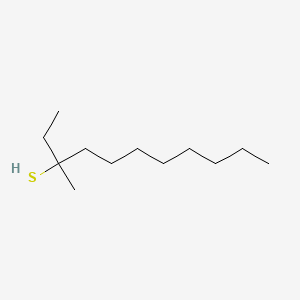
3-Methylundecane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylundecane-3-thiol is an organic compound with the molecular formula C₁₂H₂₆S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylundecane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The thiol group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methylundecane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 3-Methylundecane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
3-Methylundecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Undecanethiol: Similar structure but differs in the position of the thiol group.
2-Ethyl-decane: Another related compound with different structural features.
Uniqueness: 3-Methylundecane-3-thiol is unique due to the presence of the thiol group at the third carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
80867-35-2 |
|---|---|
Fórmula molecular |
C12H26S |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
3-methylundecane-3-thiol |
InChI |
InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-12(3,13)5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
HOYBEZVNIJFLHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(CC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


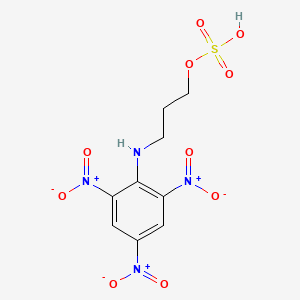
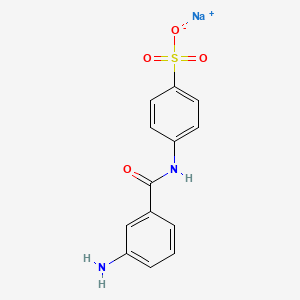

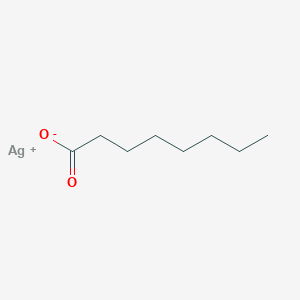
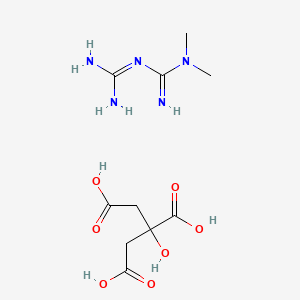
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
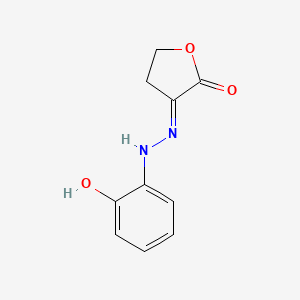
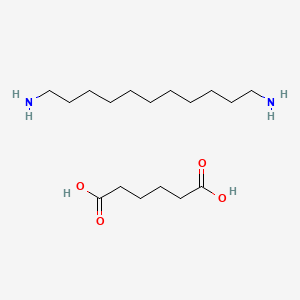
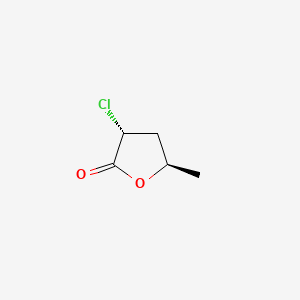
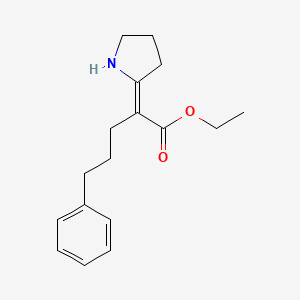

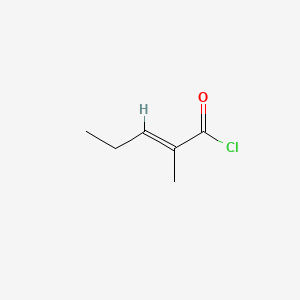
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)

